molecular formula C20H28N6O3S B11202809 1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide

1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide

Cat. No.: B11202809
M. Wt: 432.5 g/mol
InChI Key: PBUNKIAJUVEMFG-UHFFFAOYSA-N
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Description

1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[4,5-d]pyrimidine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide involves multiple steps

    Formation of Thiazolo[4,5-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under specific conditions.

    Introduction of Cyclopentylamino Group: The cyclopentylamino group can be introduced through nucleophilic substitution reactions.

    Attachment of Piperidine Moiety: The final step involves the coupling of the piperidine-3-carboxamide with the thiazolo[4,5-d]pyrimidine core.

Chemical Reactions Analysis

1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylamino group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine moiety.

Scientific Research Applications

1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound has been found to inhibit topoisomerase I by stabilizing the enzyme-DNA complex, leading to DNA damage and inhibition of cancer cell proliferation . Additionally, it interacts with various receptors and enzymes, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide can be compared with other thiazolo[4,5-d]pyrimidine derivatives:

Properties

Molecular Formula

C20H28N6O3S

Molecular Weight

432.5 g/mol

IUPAC Name

1-[6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C20H28N6O3S/c1-2-21-18(28)13-6-5-9-25(10-13)20-24-17-16(30-20)19(29)26(12-22-17)11-15(27)23-14-7-3-4-8-14/h12-14H,2-11H2,1H3,(H,21,28)(H,23,27)

InChI Key

PBUNKIAJUVEMFG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4CCCC4

Origin of Product

United States

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